2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile

Organic Synthesis Process Chemistry Intermediate Purification

2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile (CAS 20535-57-3) is a polyfunctionalized β-ketonitrile featuring a 3,4-dichlorophenyl substituent at C2, a ketone at C3, an ethoxymethyl group at C4, and a nitrile moiety at C1. Its molecular formula is C₁₂H₁₁Cl₂NO₂ and its molecular weight is 272.13 g/mol.

Molecular Formula C12H11Cl2NO2
Molecular Weight 272.12 g/mol
CAS No. 20535-57-3
Cat. No. B14001211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile
CAS20535-57-3
Molecular FormulaC12H11Cl2NO2
Molecular Weight272.12 g/mol
Structural Identifiers
SMILESCCOCC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C12H11Cl2NO2/c1-2-17-7-12(16)9(6-15)8-3-4-10(13)11(14)5-8/h3-5,9H,2,7H2,1H3
InChIKeyHSACGLUVQLFTCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile (CAS 20535-57-3): Physicochemical Identity and Procurement Benchmark


2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile (CAS 20535-57-3) is a polyfunctionalized β-ketonitrile featuring a 3,4-dichlorophenyl substituent at C2, a ketone at C3, an ethoxymethyl group at C4, and a nitrile moiety at C1. Its molecular formula is C₁₂H₁₁Cl₂NO₂ and its molecular weight is 272.13 g/mol . Computed physicochemical parameters include a density of 1.297 g/cm³, a boiling point of 371.2 °C at 760 mmHg, a flash point of 178.3 °C, a polar surface area (PSA) of 50.09 Ų, and a predicted logP of 3.21 . This compound belongs to the broader class of α-substituted acetoacetonitriles that serve as versatile intermediates for heterocycle synthesis, including pyrroles, pyrazoles, and pyrimidines .

Why 2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile Cannot Be Swapped with Closest In-Class Analogs


The 3,4-dichlorophenyl-β-ketonitrile chemical space is populated by several structurally similar compounds that differ in critical substituents, yet these differences produce measurable divergence in key properties that directly affect their utility as intermediates and reagents. The 4-ethoxy substituent of the target compound (CAS 20535-57-3) raises its boiling point by approximately 68 °C relative to the non-ethoxylated analog 2-(3,4-dichlorophenyl)-3-oxobutanenitrile (CAS 6097-31-0) and alters its lipophilicity, PSA, and hydrogen-bonding capacity . Substituting the 3,4-dichloro pattern with a 2,6-dichloro pattern (CAS 186196-04-3) changes logP by nearly one full unit, which would alter chromatographic retention, crystallization behaviour, and downstream reactivity profiles . Even the monochloro analog 2-(4-chlorophenyl)-3-oxobutanenitrile (CAS 5219-07-8) shows a logP difference of >0.6 relative to the target . These quantified differences mean that generic substitution without rigorous re-validation will alter reaction yields, impurity profiles, and synthetic route efficiency, making blind substitution a risk that scientific and industrial users cannot afford.

2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile: Quantitative Differentiation Evidence Against the Top 3 Analogs


Boiling Point Advantage Over the Direct 3-Oxobutanenitrile Analog (CAS 6097-31-0)

The target compound 2-(3,4-dichlorophenyl)-4-ethoxy-3-oxobutanenitrile exhibits a boiling point of 371.2 °C at 760 mmHg, which is 67.8 °C higher than the 303.4 °C boiling point of its closest structural analog 2-(3,4-dichlorophenyl)-3-oxobutanenitrile (CAS 6097-31-0), which lacks the 4-ethoxy substituent . This differential arises from the increased molecular weight and hydrogen-bond acceptor capacity introduced by the ethoxymethyl group. The higher boiling point enables a wider operational temperature window for distillative purification and high-temperature reaction conditions where the lighter analog would volatilize prematurely.

Organic Synthesis Process Chemistry Intermediate Purification

Increased Polar Surface Area Enables Different Chromatographic and Solubility Behaviour

The target compound has a computed topological polar surface area (tPSA) of 50.09 Ų, compared with 40.86 Ų for both the 3,4-dichloro (CAS 6097-31-0) and monochloro (CAS 5219-07-8) analogs that lack the ethoxy oxygen . The additional 9.23 Ų of PSA arises from the ether oxygen in the ethoxy substituent, which increases hydrogen-bond acceptor capacity. This shifts the compound's retention time in reversed-phase HPLC and its solubility profile in polar aprotic versus nonpolar solvents, making it separable from the non-ethoxylated analog by standard chromatographic methods.

Analytical Chemistry Purification Drug Discovery

LogP Differentiation Guides Solvent Partitioning and Membrane Permeability Predictions

The target compound has a predicted logP of 3.21, while the 2,6-dichloro regioisomer (CAS 186196-04-3) has a logP of 2.26, and the monochloro analog (CAS 5219-07-8) has a logP of 2.54 . The logP difference of +0.95 versus the 2,6-dichloro regioisomer and +0.67 versus the monochloro analog places the target compound in a meaningfully different lipophilicity class. This directly affects octanol-water partitioning, C18 chromatographic retention, and in silico predictions of membrane permeability and protein binding for any downstream products derived from this intermediate.

Medicinal Chemistry ADME Prediction Lead Optimization

Ethoxy Substituent Enables Regioselective Reactivity Not Available to Non-Ethoxylated Analogs

The 4-ethoxy substituent in the target compound functions as a latent aldehyde equivalent. Under acidic hydrolysis conditions, the ethoxymethyl ketone moiety can be unmasked to an aldehyde, enabling regioselective cyclocondensation to form 2,4-disubstituted pyrroles. The non-ethoxylated analog 2-(3,4-dichlorophenyl)-3-oxobutanenitrile (CAS 6097-31-0) lacks this handle and is limited to 2,3-disubstituted pyrrole scaffolds . This difference in accessible regioisomerism is structural, not merely physicochemical, and directly determines which downstream heterocyclic scaffolds can be reached in a single synthetic step.

Heterocycle Synthesis Regioselective Cyclization Pyrrole Formation

2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile: Evidence-Backed Application Scenarios for Procurement Decisions


Synthesis of 2,4-Disubstituted Pyrrole-Based Drug Candidates

The 4-ethoxy group provides a latent aldehyde that enables regioselective construction of 2,4-disubstituted pyrroles via acid-catalyzed unmasking and subsequent three-component condensation with α-hydroxyketones and anilines . This scaffold access is uniquely available from the ethoxy-bearing intermediate and cannot be achieved using the non-ethoxylated analog 2-(3,4-dichlorophenyl)-3-oxobutanenitrile (CAS 6097-31-0), which is limited to 2,3-disubstituted pyrrole regioisomers. Medicinal chemistry programs targeting COX-2, antitubercular, or other pyrrole-based pharmacophores where the 2,4-substitution pattern is critical should procure this specific intermediate.

High-Temperature Organic Transformations Requiring Thermal Stability Beyond 300 °C

With a boiling point of 371.2 °C—68 °C higher than its closest analog—the target compound is the preferred intermediate for reactions conducted at elevated temperatures where lighter β-ketonitriles would prematurely evaporate, leading to yield loss, pressure buildup, or incomplete conversion . Process chemists designing routes that involve high-boiling solvents (e.g., DMF, DMSO, sulfolane) or neat melt reactions can rely on this intermediate to remain in the liquid phase throughout the reaction.

Chromatographic Method Development and Quality Control Where PSA Discrimination Is Required

The target compound's tPSA of 50.09 Ų—9.23 Ų higher than its non-ethoxylated analogs—provides a clear chromatographic signature that enables baseline separation in reversed-phase HPLC . Analytical laboratories monitoring reaction progress or final product purity can exploit this PSA difference to develop robust, discriminatory methods that distinguish the target intermediate from both its synthetic precursors and its non-ethoxylated byproducts.

Lead Optimization Campaigns Requiring Intermediate LogP Exceeding 3.0

With a predicted logP of 3.21, this intermediate imparts higher lipophilicity to downstream products than the 2,6-dichloro regioisomer (logP 2.26) or the monochloro analog (logP 2.54) . Medicinal chemists optimizing ADME properties where logD modulation is critical—such as CNS penetration or CYP450 metabolic stability—can use this intermediate as a starting point to bias compound libraries toward higher logP space without introducing additional aromatic rings.

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